molecular formula C9H6O2S B3434357 4-(Furan-2-yl)thiophene-2-carbaldehyde CAS No. 893735-78-9

4-(Furan-2-yl)thiophene-2-carbaldehyde

Cat. No.: B3434357
CAS No.: 893735-78-9
M. Wt: 178.21 g/mol
InChI Key: JYZQWAZIYRNWDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-yl)thiophene-2-carbaldehyde is an organic compound that features a unique structure combining both furan and thiophene rings. These heterocyclic compounds are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. The presence of both furan and thiophene rings in a single molecule makes this compound particularly interesting for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)thiophene-2-carbaldehyde typically involves the formation of the furan and thiophene rings followed by their coupling. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a thiophene halide in the presence of a palladium catalyst . This reaction is usually carried out under mild conditions with a base such as potassium carbonate in a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group participates in condensation reactions to form Schiff bases, hydrazones, and heterocyclic systems:

  • Schiff Base Formation : Reacts with primary amines to form imine derivatives. For example, condensation with hydrazinecarbothioamide derivatives yields 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide analogs, which show inhibitory activity against SARS-CoV-2 Mpro^\text{pro} .

  • Oxazolone Synthesis : Under classical or microwave-assisted conditions, reacts with hippuric acid to form 4-heteroarylidene oxazolones. Microwave irradiation reduces reaction times (1–2 min vs. 15–60 min) while maintaining yields (~70–83%) .

Compound TypeReaction Time (Classical)Yield (Classical)Reaction Time (MW)Yield (MW)
Oxazolone Derivatives15–60 min62–83%1–2 min67–74%

Multicomponent Reactions

Used in one-pot syntheses to generate complex heterocycles:

  • Chromeno[b]pyrimidines : Reacts with 4-hydroxycoumarin and urea/thiourea in the ionic liquid [EMIM][OAc] at 65–70°C to form chromeno[b]pyrimidine-2,5-diones. Yields range from 86–90% within 90–120 min .

  • Mechanism : The aldehyde undergoes Knoevenagel condensation with 4-hydroxycoumarin, followed by cyclization with urea/thiourea.

Cross-Coupling Reactions

The furan and thiophene rings enable participation in metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : The brominated precursor (e.g., 4-bromothiophene-2-carbaldehyde) reacts with aryl boronic acids to introduce substituents at the 4-position. This method was used to synthesize 5-phenylfuran-2-carboxylic acid analogs .

  • Negishi Coupling : Zinc salts of thiophene or furan derivatives react with aryl halides to form biaryl systems, as demonstrated in the synthesis of 2-(4-phenoxyphenyl)thiophene .

Nucleophilic Additions

The aldehyde group undergoes nucleophilic attacks:

  • Amide Formation : Condenses with amines (e.g., furan-2-carboxamide derivatives) using EDC/HOBt as coupling agents, yielding compounds like N-[[4-(furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide.

  • Grignard Reagents : Reacts with organomagnesium halides to form secondary alcohols, though specific data for this compound are not reported in the literature reviewed.

Oxidation and Reduction

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO4_4/H2_2SO4_4), though this reaction has not been explicitly documented for this compound.

  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) reduces the aldehyde to a hydroxymethyl group, potentially forming 4-(furan-2-yl)thiophene-2-methanol.

Heterocyclic Functionalization

  • Vilsmeier-Haack Reaction : Adaptations of Vilsmeier conditions (POCl3_3, DMF) enable formylation at reactive positions, though this is more commonly reported for simpler furan derivatives .

Biological Activity-Driven Modifications

  • SARS-CoV-2 Mpro^\text{pro}pro Inhibition : Derivatives like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide show IC50_{50} values of 10.76–21.28 μM. Key structural features include:

    • A 4-nitrophenyl group at R1_1 for hydrogen bonding with His163.

    • A thiourea linker critical for binding to Cys44 .

Key Research Findings

  • Microwave irradiation optimizes condensation reactions, reducing time by >90% without compromising yields .

  • Ionic liquids like [EMIM][OAc] enable solvent-free, high-yield syntheses of chromeno[b]pyrimidines .

  • Substituents on the furan and thiophene rings significantly influence reactivity and biological activity .

Scientific Research Applications

Chemical Properties and Structure

4-(Furan-2-yl)thiophene-2-carbaldehyde features a combination of furan and thiophene rings with an aldehyde functional group. This structure enhances its reactivity and makes it a versatile scaffold for chemical transformations. Its molecular formula is C9H6O2SC_9H_6O_2S and it has a molecular weight of approximately 178.21 g/mol.

Chemistry

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. It is particularly useful as an intermediate in organic synthesis, facilitating the creation of various derivatives that can exhibit different chemical properties.

Biology

This compound has been studied for its potential biological activities , including:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus.
  • Anticancer Activity : Several studies have demonstrated its potential to inhibit cancer cell proliferation. For example, derivatives have shown efficacy against various cancer cell lines, as summarized in the table below:
CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5gHepG213.36Inhibition of VEGFR-2 and EGFR tyrosine kinases
Compound 4gA5497.69Targeting mutant tyrosine kinases
Compound 5fMCF-713.31Dual inhibition of cancer pathways

Medicine

In medicinal chemistry, the compound is being explored as a pharmacophore in drug design and development. Its ability to inhibit specific enzymes, such as human carbonic anhydrase II, suggests potential applications in treating conditions like glaucoma:

CompoundInhibition Potency (nM)
Compound A50
Compound B100

Industry

In the field of materials science, this compound is utilized in developing organic semiconductors and materials for electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Anticancer Study

A study involving thiazolidine derivatives incorporating furan and thiophene rings demonstrated enhanced anticancer activity due to improved receptor binding profiles when compared to standard treatments.

Antimicrobial Evaluation

Another research project evaluated the antibacterial effects of various furan and thiophene derivatives against clinical isolates of Staphylococcus aureus. Modifications to the core structure led to enhanced potency compared to existing antibiotics.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, further modulating its activity .

Comparison with Similar Compounds

4-(Furan-2-yl)thiophene-2-carbaldehyde can be compared with other similar compounds, such as:

    2-(Furan-2-yl)thiophene: Lacks the aldehyde group, resulting in different reactivity and applications.

    4-(Thiophen-2-yl)furan-2-carbaldehyde: Similar structure but with the positions of the furan and thiophene rings swapped.

    2-(Furan-2-yl)benzaldehyde: Contains a benzene ring instead of a thiophene ring, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of furan and thiophene rings with an aldehyde functional group, providing a versatile platform for various chemical transformations and applications.

Biological Activity

4-(Furan-2-yl)thiophene-2-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article compiles recent findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a furan ring and a thiophene ring, contributing to its unique chemical properties. The presence of the aldehyde functional group enhances its reactivity, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives designed based on similar structures have shown significant inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5gHepG213.36Inhibition of VEGFR-2 and EGFR tyrosine kinases
Compound 4gA5497.69Targeting mutant tyrosine kinases
Compound 5fMCF-713.31Dual inhibition of cancer pathways

These findings suggest that modifications to the core structure can enhance the binding affinity and selectivity towards cancer-related targets, making them promising candidates for further development in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a comparative study, various derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1
Escherichia coli10
Pseudomonas aeruginosa15

The data indicate that some derivatives of this compound outperform traditional antibiotics like streptomycin and tetracycline, suggesting their potential as effective antimicrobial agents .

Enzyme Inhibition

In addition to its activity against cancer and microbial pathogens, this compound has been investigated for its ability to inhibit specific enzymes. Notably, compounds derived from this scaffold have shown nanomolar-level potency in inhibiting human carbonic anhydrase II:

CompoundInhibition Potency (nM)
Compound A50
Compound B100

These compounds demonstrated potential as ocular hypotensive agents, indicating their applicability in treating conditions such as glaucoma .

Case Studies

  • Anticancer Study : A series of thiazolidine derivatives incorporating furan and thiophene rings were synthesized and tested against multiple tumor cell lines. The study concluded that the incorporation of these rings significantly enhanced the anticancer activity due to improved receptor binding profiles .
  • Antimicrobial Evaluation : Another study focused on the antibacterial effects of various furan and thiophene derivatives against clinical isolates of Staphylococcus aureus. The results indicated that certain modifications led to enhanced potency compared to standard treatments .

Properties

IUPAC Name

4-(furan-2-yl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-5-8-4-7(6-12-8)9-2-1-3-11-9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZQWAZIYRNWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601279864
Record name 4-(2-Furanyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893735-78-9
Record name 4-(2-Furanyl)-2-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893735-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Furanyl)-2-thiophenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601279864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(furan-2-yl)thiophene-2-carbaldehyde was prepared using the general boronic acid coupling procedure with 4-bromothiophene-2-carbaldehyde and furan-2-ylboronic acid (26 mg, 93 mg theoretical, 28.0%). LC-MS m/z 179 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
26 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Furan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-(Furan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-(Furan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-(Furan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-(Furan-2-yl)thiophene-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-(Furan-2-yl)thiophene-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.